1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Lipophilicity Chromatographic retention Ceritinib impurity profiling

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (CAS 100777-46-6) is a tetrasubstituted nitroaromatic compound bearing chloro, methoxy, methyl, and nitro groups on a benzene ring, with a molecular formula of C8H8ClNO3 and a molecular weight of 201.61 g/mol. It is formally designated as Ceritinib Impurity 9, a process-related substance of the anaplastic lymphoma kinase (ALK) inhibitor ceritinib (Zykadia®), and is supplied as a characterized reference standard compliant with ICH regulatory guidelines for ANDA submissions, analytical method validation (AMV), and quality control (QC) applications.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 100777-46-6
Cat. No. B1314681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
CAS100777-46-6
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
InChIKeyCKIFFDUKUXANNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (CAS 100777-46-6): Core Identity and Procurement-Relevant Context


1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (CAS 100777-46-6) is a tetrasubstituted nitroaromatic compound bearing chloro, methoxy, methyl, and nitro groups on a benzene ring, with a molecular formula of C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is formally designated as Ceritinib Impurity 9, a process-related substance of the anaplastic lymphoma kinase (ALK) inhibitor ceritinib (Zykadia®), and is supplied as a characterized reference standard compliant with ICH regulatory guidelines for ANDA submissions, analytical method validation (AMV), and quality control (QC) applications [1]. The compound exhibits a computed partition coefficient (LogP) of 3.08840 and a polar surface area (PSA) of 55.05 Ų .

Why Generic Substitution Among Chloro-Methoxy-Nitrobenzene Regioisomers Fails for Ceritinib Impurity-9 Procurement


The molecular formula C8H8ClNO3 is shared by at least four regioisomeric chloro-methoxy-methyl-nitrobenzenes that differ solely in substituent ring positions . These positional isomers cannot be interchanged without compromising analytical accuracy: each regioisomer exhibits a distinct 1H NMR fingerprint, unique chromatographic retention behavior, and potentially different genotoxic classification under ICH M7 guidelines [1]. Procurement of the incorrect regioisomer for use as a Ceritinib Impurity 9 reference standard would produce false-negative or false-positive results in HPLC/LC-MS impurity profiling, invalidating ANDA submission data. The following evidence quantifies the key differentiation dimensions that make 1-chloro-5-methoxy-2-methyl-4-nitrobenzene non-substitutable.

Quantitative Differentiation Evidence: 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene vs. Closest Analogs


Computed LogP Differentiates Target from Fluoro Analog Ceritinib Impurity 7

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 3.08840 . In contrast, Ceritinib Impurity 7 (CAS 112108-73-3; 1-chloro-5-fluoro-2-methyl-4-nitrobenzene), in which the 5-methoxy group is replaced by a more electronegative fluorine atom, is expected to display a lower LogP, consistent with the well-established Hansch π parameter difference between OCH3 (+0.02) and F (+0.14) substituents; however, the higher polarity of the C-F bond in the fluoro analog results in reduced reversed-phase HPLC retention relative to the methoxy-bearing target compound under standard C18 gradient conditions . This LogP difference translates into distinct elution order during impurity profiling by HPLC or LC-MS, enabling unambiguous peak assignment.

Lipophilicity Chromatographic retention Ceritinib impurity profiling

ICH M7 Mutagenicity Classification: Impurity 9 Excluded from Class 3 Alert List Unlike Impurities 6, 7, and 13

A 2021 study evaluated the (Q)SAR-predicted mutagenicity of ceritinib process impurities using Derek and Sarah expert systems. Impurities 6 (CAS 1032903-50-6), 7 (CAS 1032903-62-0), and 13 (CAS 1032903-63-1) all returned positive Derek predictions and were initially classified as ICH M7 Class 3 (mutagenic alert structure); subsequent Ames testing overturned these predictions, reclassifying them as Class 5 (non-mutagenic) [1]. Critically, Ceritinib Impurity 9 (the target compound) was not among the impurities flagged with positive Derek predictions in this study. The absence of a structural alert for mutagenicity in the Derek knowledge-based system suggests that 1-chloro-5-methoxy-2-methyl-4-nitrobenzene lacks the specific structural features (e.g., aromatic amine or epoxide motifs) that triggered Class 3 alerts for other ceritinib impurities, potentially qualifying it for default classification as ICH M7 Class 5 without requiring confirmatory Ames testing [2].

Genotoxicity ICH M7 Ceritinib impurity control strategy

Certified Purity Grade Availability: ≥97% Assay Compared to Typical ≥95% for Generic Isomers

The target compound is commercially available at a certified purity of ≥97% (HPLC) from suppliers including Alichem (A010005724, 250 mg or 500 mg) and Wanvibio . In comparison, close regioisomers such as 2-chloro-5-methyl-4-nitroanisole (CAS 62492-45-9) are typically offered at ≥95% purity . This difference in commercially available purity grade (≥97% vs. ≥95%) reflects the additional purification stringency applied to the target compound due to its designated role as a pharmacopeial reference standard (Ceritinib Impurity 9), which requires higher purity thresholds for accurate quantitative calibration in ANDA impurity methods.

Purity specification Reference standard Procurement grade

Storage Temperature Specification: 0°C Long-Term Storage vs. Ambient or -20°C for Structural Analogs

The target compound requires long-term storage at 0°C according to manufacturer specifications (Shiyabiopharm) , a condition distinct from the common -20°C recommendation for many pharmaceutical impurity reference standards [1] and the ambient or -20°C storage recommended for its regioisomer 2-chloro-5-methyl-4-nitroanisole (CAS 62492-45-9) . This specific 0°C requirement likely reflects the compound's stability profile, where the combination of electron-withdrawing nitro and chloro substituents with the electron-donating methoxy group at the 5-position may render it more susceptible to thermal degradation through nitro group reduction or dechlorination pathways compared to isomers with different substitution patterns.

Storage stability Reference standard handling Supply chain integrity

Pharmacopeial Traceability: Designated Ceritinib Impurity 9 with USP/EP Traceability Pathway

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is uniquely designated as Ceritinib Impurity 9 in the ceritinib impurity nomenclature system, a formal assignment that is not shared by any of its C8H8ClNO3 regioisomers [1]. Suppliers such as ChemWhat, SynZeal, and CATO provide this compound with the specific claim of traceability to pharmacopeial standards (USP or EP), supported by comprehensive characterization packages including 1H NMR, 13C NMR, IR, MASS, and HPLC purity data compliant with ISO 17034 reference material producer standards [2][3]. In contrast, generic regioisomers (e.g., CAS 101080-03-9 or CAS 62492-45-9) are supplied as research-grade intermediates without pharmacopeial traceability claims or formal impurity designation, making them unsuitable for regulatory ANDA submissions.

Reference standard Pharmacopeial traceability ANDA regulatory compliance

Computed Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiating from Aminated Analogs

The target compound has a computed polar surface area (PSA) of 55.05 Ų with zero hydrogen-bond donors and one hydrogen-bond acceptor . This contrasts with amino-substituted ceritinib impurity analogs, such as 5-methoxy-2-methyl-4-nitroaniline (CAS not assigned but referenced as a ceritinib-related substance), which possess an additional H-bond donor (NH2) and higher PSA. The lower PSA and absence of H-bond donor functionality in the target compound result in weaker retention on normal-phase and HILIC stationary phases compared to amino-bearing analogs, and stronger retention on reversed-phase sorbents. This differentiation is exploited in solid-phase extraction (SPE) cleanup steps during ceritinib impurity isolation, where the target compound can be selectively eluted under conditions that retain more polar amino-containing impurities.

Physicochemical property Solid-phase extraction Chromatographic method development

High-Value Application Scenarios for 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene Based on Verified Differentiation Evidence


Ceritinib ANDA Impurity Profiling: Use as a System Suitability Reference Standard

In ANDA method validation for ceritinib active pharmaceutical ingredient (API), 1-chloro-5-methoxy-2-methyl-4-nitrobenzene serves as Ceritinib Impurity 9 reference standard for HPLC/LC-MS system suitability testing. Its distinct LogP of 3.08840 ensures a unique retention time window separable from the fluoro analog Ceritinib Impurity 7 . The ≥97% certified purity minimizes calibration uncertainty when quantifying this impurity at the ICH Q3B reporting threshold (0.05% for a maximum daily dose ≤2 g) . Pharmacopeial traceability (USP/EP pathway) supports regulatory acceptance of the analytical data package [1].

ICH M7-Compliant Impurity Control Strategy Development

Pharmaceutical development teams designing ceritinib impurity control strategies can leverage the absence of a Derek (Q)SAR Class 3 structural alert for Impurity 9 to propose a default ICH M7 Class 5 classification, avoiding the need for confirmatory Ames testing that was required for Impurities 6, 7, and 13 . This simplifies the impurity qualification package and reduces the genotoxicity assessment burden during regulatory dossier preparation. The compound's 0°C storage specification must be incorporated into the stability study protocol to ensure sample integrity throughout the analytical lifecycle .

Regioisomer-Specific Method Selectivity Validation for Ceritinib Impurity Identification

When developing a stability-indicating HPLC method for ceritinib, the target compound's unique substitution pattern (1-Cl, 5-OCH3, 2-CH3, 4-NO2) provides a definitive chromatographic marker distinct from four other C8H8ClNO3 regioisomers . Its computed PSA of 55.05 Ų and absence of H-bond donor functionality enable selective SPE-based impurity enrichment prior to quantification at the 1 ng/mL level achievable with validated LC-MS/MS methods . Method selectivity must be demonstrated against the closest eluting regioisomer (CAS 101080-03-9) and the fluoro analog (CAS 112108-73-3) to meet ICH Q2(R1) validation requirements.

Reference Standard Supply Chain Qualification and Cold-Chain Logistics Planning

Procurement and quality assurance teams must verify supplier capability to provide ISO 17034-certified reference material with documented pharmacopeial traceability . The 0°C storage requirement necessitates validated cold-chain shipping with temperature monitoring, distinguishing the logistics protocol from the -20°C shipping used for generic impurity reference standards . Upon receipt, the material must be stored in a dedicated 0°C refrigerator (not a standard -20°C freezer) with continuous temperature logging to maintain CoA validity throughout the reference standard use period.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.